1-Chloroethyl pivalate
Overview
Description
1-Chloroethyl pivalate: is an organic compound with the molecular formula C7H13ClO2 and a molecular weight of 164.63 g/mol 1-chloroethyl 2,2-dimethylpropanoate . This compound is a colorless liquid with a distinctive odor and is soluble in alcohol, ether, and ethyl acetate but insoluble in water . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroethyl pivalate can be synthesized through the reaction of acetaldehyde and pivaldehyde in the presence of zinc chloride as a catalyst . The reaction is typically carried out at a temperature of 50°C for 16 hours .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloroethyl pivalate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride .
Oxidation Reactions: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate .
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Potassium permanganate
Major Products Formed:
- Substituted products (e.g., amines, alcohols)
- Alcohols
- Carboxylic acids
Scientific Research Applications
1-Chloroethyl pivalate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is employed in the preparation of prodrugs and other medicinal compounds.
Industry: It is used in the production of surfactants, protective agents, and coatings.
Mechanism of Action
The mechanism of action of 1-chloroethyl pivalate involves its reactivity with nucleophiles and electrophiles. It acts as an acylating agent, transferring the pivaloyl group to nucleophiles such as amines and alcohols . This reactivity is facilitated by the presence of the chloroethyl group, which enhances its electrophilic nature .
Comparison with Similar Compounds
- Chloromethyl pivalate
- Pivaloyloxymethyl chloride
- 2,2-Dimethylpropionic acid chloromethyl ester
Comparison: 1-Chloroethyl pivalate is unique due to its specific structure, which includes a chloroethyl group attached to the pivalate moiety. This structure imparts distinct reactivity and properties compared to other similar compounds . For example, chloromethyl pivalate has a chloromethyl group instead of a chloroethyl group, leading to different reactivity and applications .
Properties
IUPAC Name |
1-chloroethyl 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-5(8)10-6(9)7(2,3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEZDLXEVJCRMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960659 | |
Record name | 1-Chloroethyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40258-80-8 | |
Record name | Propanoic acid, 2,2-dimethyl-, 1-chloroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40258-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloroethyl pivalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040258808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloroethyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloroethyl pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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